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molecular formula C6H8N2O B8743802 (Ethoxymethyl)propanedinitrile CAS No. 86240-43-9

(Ethoxymethyl)propanedinitrile

Cat. No. B8743802
M. Wt: 124.14 g/mol
InChI Key: SVNZHYZHVDZJFZ-UHFFFAOYSA-N
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Patent
US08354414B2

Procedure details

To cyclohexylhydrazine hydrochloride (7.52 g, 50 mmol) generated above in 500 mL absolute ethanol was added sodium methoxide (Aldrich, 2.7 g, 50 mmol). The mixture was stirred briefly and ethoxymethylmalononitrile (Acros, 6.11 g, 50 mmol) was added in small portions over twenty minutes. The reaction mixture was then heated at 70° C. under argon overnight. On cooling, the reaction was concentrated and subjected to flash chromatography on silica gel (1:1 hexane:ethyl acetate) affording 6.3 g (66%) of a light brown solid. Compound 8: mp 99-103° C.; MS (ES+ calculated: 190.25; found: 191.15 M+H). HPLC (97% purity, retention time 11.135 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 7.50 (s, 1H), 6.49 (br s, 2H), 4.02 (m, 1H), 1.80-1.10 (m, 10H).
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
6.11 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([NH:8][NH2:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C[O-].[Na+].C(O[CH2:16][CH:17]([C:20]#[N:21])[C:18]#[N:19])C>C(O)C>[NH2:21][C:20]1[N:8]([CH:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[N:9]=[CH:16][C:17]=1[C:18]#[N:19] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.52 g
Type
reactant
Smiles
Cl.C1(CCCCC1)NN
Step Two
Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
6.11 g
Type
reactant
Smiles
C(C)OCC(C#N)C#N
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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